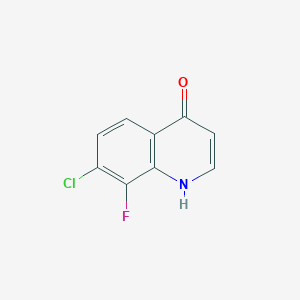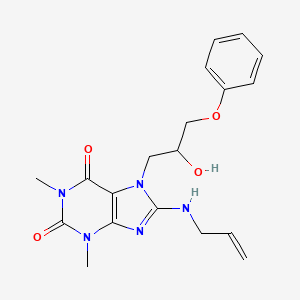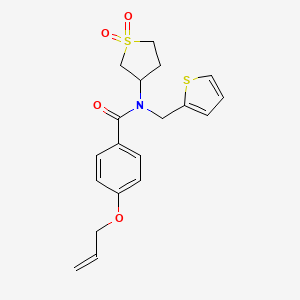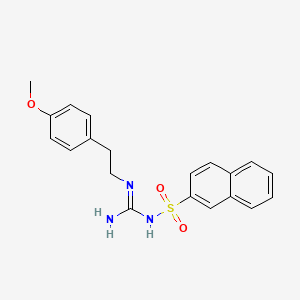![molecular formula C20H19FN2O4S2 B2561163 1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)pipéridin-1-yl)sulfonyl)phényl)éthanone CAS No. 1286713-88-9](/img/structure/B2561163.png)
1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)pipéridin-1-yl)sulfonyl)phényl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C20H19FN2O4S2 and its molecular weight is 434.5. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche antioxydante
Les dérivés thiazoliques sont reconnus pour leurs propriétés antioxydantes. Le composé en question pourrait être exploré pour son potentiel à protéger les cellules du stress oxydatif, un facteur commun à de nombreuses maladies, notamment les troubles neurodégénératifs .
Développement analgésique
L'activité analgésique des dérivés thiazoliques en fait des candidats pour le développement de nouveaux médicaments contre la douleur. Ce composé pourrait être étudié pour son efficacité à réduire la douleur sans les effets secondaires associés aux analgésiques traditionnels .
Agents anti-inflammatoires
Des activités anti-inflammatoires ayant été rapportées pour les dérivés thiazoliques, ce composé pourrait servir de point de départ pour la création de nouveaux médicaments anti-inflammatoires, offrant potentiellement un soulagement pour des affections comme l'arthrite et les maladies inflammatoires de l'intestin .
Applications antimicrobiennes et antifongiques
Le cycle thiazole est une caractéristique commune à de nombreux agents antimicrobiens et antifongiques. Ce composé pourrait être précieux dans la conception de nouveaux médicaments pour lutter contre les souches résistantes de bactéries et de champignons .
Recherche antivirale
Compte tenu du besoin constant de médicaments antiviraux efficaces, le noyau thiazole du composé pourrait être essentiel dans la synthèse de nouveaux agents pour traiter les infections virales, notamment le VIH, en inhibant les enzymes virales clés ou les processus de réplication .
Thérapies neuroprotectrices
Le potentiel neuroprotecteur des dérivés thiazoliques suggère que ce composé pourrait être étudié pour sa capacité à protéger la santé neuronale, ce qui est crucial dans des maladies comme la maladie d'Alzheimer et la maladie de Parkinson .
Études antitumorales et de cytotoxicité
Les dérivés thiazoliques se sont révélés prometteurs dans les études antitumorales et de cytotoxicité. Ce composé pourrait faire partie de la recherche visant à développer de nouveaux traitements contre le cancer, en ciblant particulièrement les lignées cellulaires du cancer de la prostate .
Électronique organique et semi-conducteurs
La structure plane rigide des composés à base de thiazole, ainsi que leur nature déficiente en électrons, en font des candidats intéressants pour une utilisation dans l'électronique organique, par exemple dans la synthèse de semi-conducteurs pour l'électronique plastique .
Mécanisme D'action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets leading to various changes . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing the production of toxins .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways . For example, some thiazole derivatives have been found to inhibit quorum sensing, a key bacterial communication pathway .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Analyse Biochimique
Biochemical Properties
The thiazole ring in 1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone is known to interact with various enzymes, proteins, and other biomolecules . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution and nucleophilic substitution . This makes it a versatile molecule in biochemical reactions.
Cellular Effects
These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone involves several steps. Starting from commercially available raw materials, the synthesis usually begins with the formation of the benzo[d]thiazole ring, followed by the introduction of the fluorine atom into the benzene ring. The piperidine ring is then attached through an ether linkage, followed by sulfonylation and ultimately the ethanone moiety is incorporated.
Industrial Production Methods: In an industrial setting, this synthesis would be scaled up by optimizing each step to maximize yield and purity. This involves refining reaction conditions like temperature, solvent, and the use of catalysts to ensure efficient progression from starting materials to the final compound.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes: 1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone can participate in various chemical reactions such as nucleophilic substitution reactions due to its fluorobenzene moiety, oxidation-reduction reactions owing to the ethanone and thiazole groups, and sulfonamide-based reactions.
Common Reagents and Conditions Used: Reagents for nucleophilic substitution might include strong nucleophiles like amines or thiols. Oxidation could be performed using agents like potassium permanganate, and reduction using lithium aluminum hydride. The sulfonamide group allows reactions with bases or acids to form new derivatives.
Major Products Formed from these Reactions: Depending on the reactants and conditions, possible products could include fluorinated derivatives, oxidized or reduced analogs, and various substituted piperidine-thiazole conjugates.
4. Scientific Research Applications: The compound’s structure lends itself to numerous applications:
In Chemistry: It serves as a building block in organic synthesis, aiding in the creation of more complex molecules.
In Biology and Medicine: Potential applications might include acting as a pharmacophore in drug design, targeting specific enzymes or receptors. Its thiazole and piperidine structures are motifs often found in biologically active compounds.
In Industry: Could be used in the development of advanced materials or as intermediates in the synthesis of agrochemicals or polymers.
5. Mechanism of Action: The mechanism by which 1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone exerts its effects typically involves:
Molecular Targets and Pathways: Interaction with specific enzymes, receptors, or proteins. The thiazole ring might be involved in chelation with metal ions, the fluorobenzene in affecting aromatic interactions, and the sulfonamide group in hydrogen bonding or electrostatic interactions.
Pathways Involved: Depending on its application, pathways might include inhibition of enzymatic activity or modulation of signal transduction pathways in cells.
6. Comparison with Similar Compounds: Compared to similar compounds, 1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone stands out due to its unique combination of functional groups:
Similar Compounds: Other sulfonylphenyl ethanone derivatives or benzothiazole analogs.
Uniqueness: The fluorine substitution in the benzothiazole and the piperidine linkage are features that might confer distinct reactivity and biological activity, making this compound a valuable entity for research and development.
That’s a wrap! This compound clearly has a lot of potential in various scientific fields. What’s your take on it?
Propriétés
IUPAC Name |
1-[3-[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S2/c1-13(24)14-4-2-5-16(12-14)29(25,26)23-10-8-15(9-11-23)27-20-22-19-17(21)6-3-7-18(19)28-20/h2-7,12,15H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUUUKZIWCHDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2561083.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2561086.png)
![(2S)-N-methyl-1-{4-[(prop-2-enamido)methyl]benzoyl}pyrrolidine-2-carboxamide](/img/structure/B2561087.png)

![(E)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2561089.png)

![{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate](/img/structure/B2561093.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2561096.png)
![N-[2-cyano-2-(methoxymethylidene)ethyl]formamide](/img/structure/B2561099.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide](/img/structure/B2561102.png)
